

# The Analytical Strategy: A Workflow for Unambiguous Confirmation

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## Compound of Interest

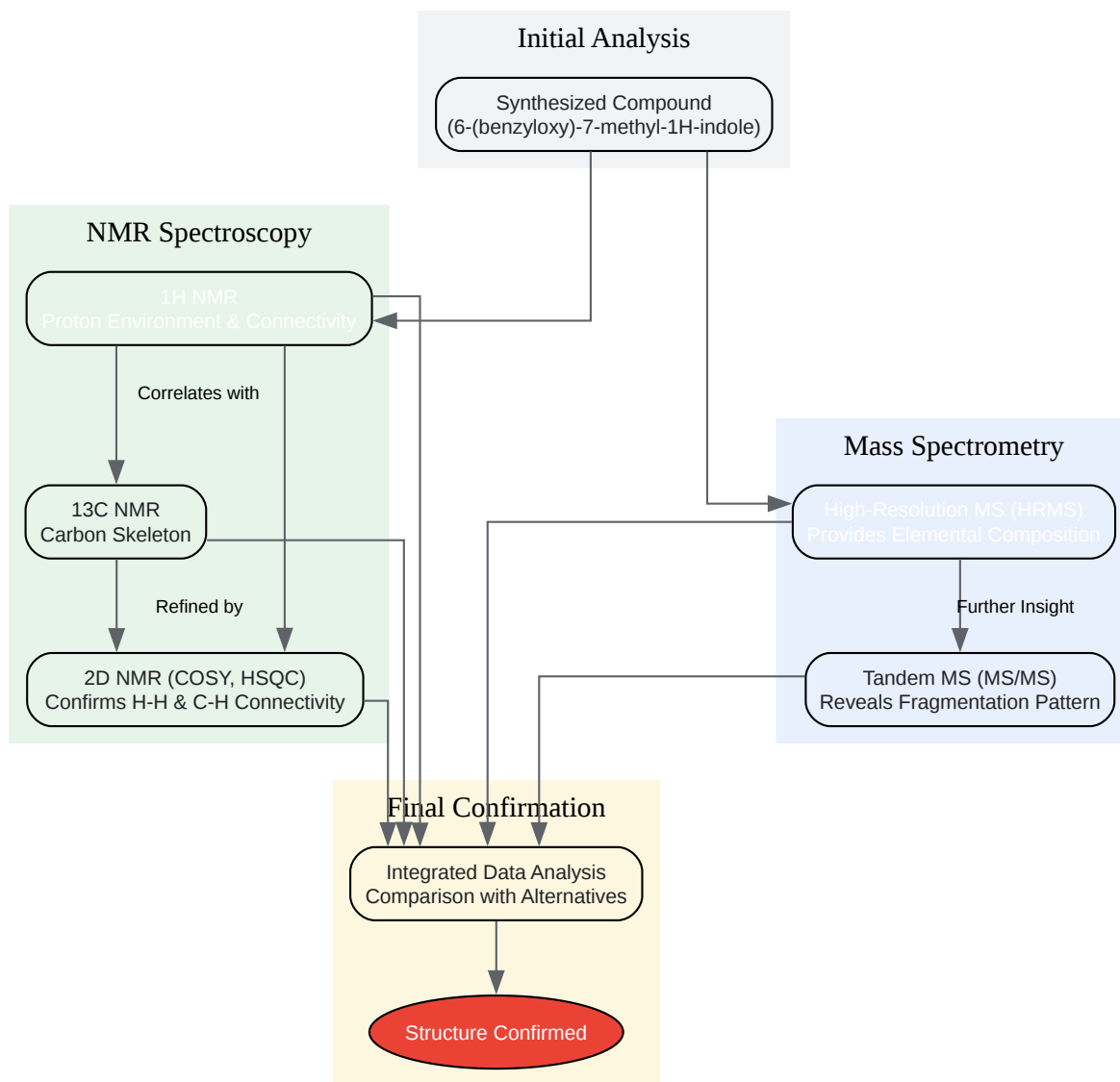
Compound Name: 6-(benzyloxy)-7-methyl-1H-indole

CAS No.: 1000343-99-6

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The confirmation of a chemical structure is not a linear process but rather a logical workflow where each piece of data corroborates the others. Our approach begins with determining the molecular formula and then systematically assembling the molecular puzzle by identifying the connectivity of every atom.



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Caption: Workflow for structural elucidation.

## Part 1: Mass Spectrometry – Defining the Molecular Blueprint

Mass spectrometry is the foundational technique for determining the molecular weight and elemental composition of a compound.[1] For a novel compound like **6-(benzyloxy)-7-methyl-1H-indole**, high-resolution mass spectrometry (HRMS) is indispensable as it can confirm the molecular formula with high accuracy.[2]

### Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

- **Sample Preparation:** Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- **Ionization:** Utilize Electrospray Ionization (ESI) in positive ion mode, as the indole nitrogen is readily protonated.[3]
- **Analysis:** Analyze the sample using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.
- **Data Acquisition:** Acquire the spectrum over a mass range that includes the expected molecular ion, for instance, m/z 100-500.

### Data Interpretation and Comparison

The primary goal is to match the experimentally observed mass of the molecular ion ( $[M+H]^+$ ) with the theoretically calculated mass.

Parameter	Theoretical Value	Expected Experimental Value
Molecular Formula	C <sub>16</sub> H <sub>15</sub> NO	C <sub>16</sub> H <sub>15</sub> NO
Molecular Weight	237.1154 g/mol	N/A
Monoisotopic Mass	237.1154 u	N/A
$[M+H]^+$ (protonated)	238.1226 u	238.1226 ± 0.0005 u

Table 1: Comparison of theoretical and expected HRMS data for **6-(benzyloxy)-7-methyl-1H-indole**.

A measured mass within 5 ppm of the calculated mass provides strong evidence for the proposed elemental composition.[2] Further confidence can be gained by analyzing the fragmentation pattern using tandem MS (MS/MS). For indole derivatives, characteristic fragmentation often involves the indole ring itself.[4][5] A key fragment would be the loss of the benzyl group (C<sub>7</sub>H<sub>7</sub>, 91 Da) leading to a significant ion at m/z 146, corresponding to the hydroxylated 7-methyl-1H-indole cation.

## Part 2: NMR Spectroscopy – Assembling the Molecular Structure

While MS provides the formula, Nuclear Magnetic Resonance (NMR) spectroscopy reveals the actual atomic connectivity and chemical environment.[6][7] A combination of <sup>1</sup>H, <sup>13</sup>C, and 2D NMR experiments provides a complete and validated picture of the molecule's structure.[2][8]

### Experimental Protocol: <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- **Instrument Setup:** Use a 400 MHz or higher field NMR spectrometer. Lock the instrument on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution. [9]
- **<sup>1</sup>H NMR Acquisition:** Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
- **<sup>13</sup>C NMR Acquisition:** Acquire a proton-decoupled <sup>13</sup>C spectrum. This may require a longer acquisition time due to the lower natural abundance of the <sup>13</sup>C isotope.[10]

### <sup>1</sup>H NMR Data: A Proton-by-Proton Analysis

The <sup>1</sup>H NMR spectrum provides a wealth of information based on chemical shift, integration, and multiplicity (splitting pattern).

Proton Assignment	Expected Chemical Shift ( $\delta$ , ppm)	Expected Multiplicity	Rationale and Comparative Insight
Indole N-H	~8.0-11.0	Broad Singlet (br s)	The chemical shift is highly dependent on solvent and concentration. <sup>[9]</sup> Its presence confirms the indole core is not substituted at the N1 position.
Benzyl Ar-H (5H)	7.28 - 7.40	Multiplet (m)	These five protons on the benzyl ring will appear as a complex multiplet, a characteristic signature of a monosubstituted benzene ring. <sup>[11]</sup>
Indole Ar-H (3H)	~6.5 - 7.5	Doublets, Triplets	The specific shifts and coupling constants of the H2, H3, H4, and H5 protons are critical for distinguishing this isomer from others (e.g., 4- or 5-benzyloxy isomers).
-O-CH <sub>2</sub> - (2H)	~5.12	Singlet (s)	This singlet corresponds to the two benzylic protons. Its integration value of 2H is a key identifier. <sup>[11]</sup>
-CH <sub>3</sub> (3H)	~2.2 - 2.5	Singlet (s)	This upfield singlet integrating to 3H

confirms the presence of the methyl group attached to the aromatic ring.

Table 2: Predicted  $^1\text{H}$  NMR spectral data for **6-(benzyloxy)-7-methyl-1H-indole**.

## $^{13}\text{C}$ NMR Data: Mapping the Carbon Skeleton

The  $^{13}\text{C}$  NMR spectrum reveals all unique carbon environments in the molecule.

Carbon Assignment	Expected Chemical Shift ( $\delta$ , ppm)	Rationale and Comparative Insight
Indole C (8C)	~100 - 140	The eight carbons of the indole ring system have characteristic shifts. The position of the oxygen-bearing carbon (C6) will be significantly downfield. <a href="#">[10]</a>
Benzyl Ar-C (6C)	~127 - 137	The six aromatic carbons of the benzyl group will appear in this typical aromatic region. <a href="#">[11]</a>
-O-CH <sub>2</sub> - (1C)	~70 - 71	This downfield signal is characteristic of a carbon attached to an oxygen atom in a benzyl ether linkage. <a href="#">[11]</a>
-CH <sub>3</sub> (1C)	~10 - 20	This high-field (upfield) signal is characteristic of a methyl group attached to an aromatic ring. <a href="#">[11]</a>

Table 3: Predicted  $^{13}\text{C}$  NMR spectral data for **6-(benzyloxy)-7-methyl-1H-indole**.

## 2D NMR: The Definitive Connectivity Map

To eliminate any ambiguity, 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed.

- COSY identifies proton-proton ( $^1\text{H}$ - $^1\text{H}$ ) couplings, confirming which protons are adjacent to each other within the indole and benzyl ring systems.[11][12]
- HSQC correlates each proton with its directly attached carbon, allowing for the unambiguous assignment of the  $^{13}\text{C}$  spectrum based on the already assigned  $^1\text{H}$  spectrum.[2]

The combination of these NMR experiments provides an interlocking web of evidence that makes the structural assignment exceptionally trustworthy.

## Part 3: The Gold Standard – Single-Crystal X-ray Crystallography

For absolute, undeniable proof of structure, particularly for regulatory submissions or foundational publications, single-crystal X-ray crystallography is the ultimate arbiter.[13] This technique provides a three-dimensional model of the molecule, revealing the precise spatial arrangement of every atom and confirming connectivity, isomerism, and stereochemistry without ambiguity.[14][15] While not always necessary for routine confirmation, it remains the gold standard for novel chemical entities.[16]

## Conclusion

The structural confirmation of **6-(benzyloxy)-7-methyl-1H-indole** is a clear example of how a multi-faceted analytical approach provides a robust, self-validating conclusion. High-resolution mass spectrometry establishes the correct molecular formula, while a comprehensive suite of 1D and 2D NMR experiments meticulously pieces together the atomic framework, allowing for definitive differentiation from potential isomers. Each technique provides a layer of evidence that, when combined, leads to an unambiguous and trustworthy structural assignment, upholding the highest standards of scientific integrity in chemical research and drug development.

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